The Genesis of a Miconazole Variant: An In-depth Technical Guide to the Origin and Formation of Miconazole Impurity H
The Genesis of a Miconazole Variant: An In-depth Technical Guide to the Origin and Formation of Miconazole Impurity H
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the origins and formation mechanisms of Miconazole Impurity H, a notable variant in the synthesis and stability of the widely used antifungal agent, Miconazole. A thorough understanding of how this impurity arises is critical for the development of robust manufacturing processes and stable pharmaceutical formulations. This document elucidates the primary formation pathway of Miconazole Impurity H as a synthesis-related byproduct, stemming from the unintended use of benzylating agents in place of the correct dichlorobenzylated starting material. Additionally, the potential for its formation as a degradant is explored, with a focus on the known degradation pathways of Miconazole under various stress conditions. This guide serves as a critical resource for professionals engaged in the development, manufacturing, and quality control of Miconazole-based therapeutics.
Introduction to Miconazole and its Impurity Profile
Miconazole is a synthetic imidazole derivative with a broad spectrum of antifungal activity, widely used in the treatment of topical and systemic fungal infections.[1] Its therapeutic efficacy is contingent on its purity, making the identification and control of impurities a paramount concern in pharmaceutical development and manufacturing. Impurities can arise from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), and interaction with excipients.
Miconazole Impurity H is a significant process-related impurity that is structurally very similar to the Miconazole molecule. Understanding its formation is key to controlling its presence in the final drug product.
Table 1: Chemical Identification of Miconazole and Miconazole Impurity H
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Miconazole | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole | 22916-47-8 | C₁₈H₁₄Cl₄N₂O | 416.13 |
| Miconazole Impurity H | 1-[2-(benzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | 181931-30-6 | C₁₈H₁₆Cl₂N₂O | 347.24 |
As evidenced by their chemical structures, the key difference lies in the ether-linked aromatic group: Miconazole contains a 2,4-dichlorobenzyl group, whereas Impurity H possesses an unsubstituted benzyl group. This structural variance is the focal point of our investigation into its origin.
Primary Origin: A Synthesis-Related Impurity
The most probable and well-documented origin of Miconazole Impurity H is as a byproduct of the Miconazole synthesis process. Several synthetic routes to Miconazole have been reported, with the final step typically involving an O-alkylation reaction.[2][3]
Common Synthetic Pathways of Miconazole
Two prevalent synthetic routes for Miconazole are:
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Route 1: This pathway begins with the reduction of 2,4-dichloroacetophenone, followed by N-alkylation with imidazole, and culminates in the O-alkylation with 2,4-dichlorobenzyl chloride.[4]
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Route 2: This route commences with the N-alkylation of 2,4-dichloro-2'-chloroacetophenone with imidazole, followed by the reduction of the carbonyl group to a hydroxyl group, and finally, O-alkylation with 2,4-dichlorobenzyl chloride.[2]
The Critical O-Alkylation Step and Formation of Impurity H
In both major synthetic routes, the final step involves the formation of the ether linkage by reacting an alcohol intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, with a benzylating agent. The intended reagent for this step is 2,4-dichlorobenzyl chloride .
However, if benzyl chloride is present as a contaminant in the 2,4-dichlorobenzyl chloride starting material, or if it is inadvertently used, it will react with the alcohol intermediate to form Miconazole Impurity H.
This direct, competitive reaction is the most plausible explanation for the presence of Miconazole Impurity H in Miconazole drug substance. The structural similarity between benzyl chloride and 2,4-dichlorobenzyl chloride makes cross-contamination a significant risk that must be managed during the procurement and handling of raw materials.
Secondary Origin: A Potential Degradation Product
While the synthetic route is the primary source, it is also pertinent to consider the possibility of Miconazole Impurity H forming as a degradation product of Miconazole. Forced degradation studies have shown that Miconazole is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[5][6]
Degradation Pathways of Miconazole
The primary sites of degradation on the Miconazole molecule are the ether linkage and the imidazole ring.[5] Under stress conditions, cleavage of the ether bond can occur, leading to the formation of 2,4-dichlorobenzyl alcohol and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
While the formation of Miconazole Impurity H as a direct degradation product has not been explicitly reported, the cleavage of the 2,4-dichlorobenzyl group is a known degradation pathway. It is theoretically possible, though less likely than synthetic carryover, that under specific and complex degradation conditions involving the presence of a benzyl source, a trans-etherification reaction could lead to the formation of Impurity H. However, there is currently no direct evidence to support this as a major formation route.
Analytical Methodologies for Detection and Quantification
The control of Miconazole Impurity H necessitates robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Table 2: Typical HPLC Parameters for Miconazole Impurity Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) |
| Detection | UV at approximately 225 nm |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the quantification of Miconazole Impurity H.[1]
Experimental Protocols
Protocol for Forced Degradation of Miconazole
This protocol outlines a general procedure for conducting forced degradation studies on Miconazole to investigate its stability and degradation profile.
Objective: To generate potential degradation products of Miconazole under various stress conditions.
Materials:
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Miconazole reference standard
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Hydrochloric acid (1N)
-
Sodium hydroxide (1N)
-
Hydrogen peroxide (3% and 30%)
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Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Reflux condenser
-
Water bath
-
UV-Vis spectrophotometer or HPLC-UV system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Miconazole in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N HCl.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N NaOH.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of Miconazole in an oven at 105°C for 24 hours.
-
Dissolve the stressed sample in methanol to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Miconazole (1 mg/mL in methanol) to direct sunlight for 48 hours or in a photostability chamber.
-
Analyze the solution directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Preventive and Control Strategies
Given that the primary origin of Miconazole Impurity H is synthetic, the most effective control strategies focus on the manufacturing process:
-
Raw Material Qualification: Implement stringent quality control measures for incoming raw materials, particularly 2,4-dichlorobenzyl chloride. This should include analytical testing to ensure the absence of benzyl chloride contamination.
-
Process Optimization: Optimize the O-alkylation reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize the formation of byproducts.
-
Purification Procedures: Develop and validate effective purification methods for the final Miconazole API to remove Impurity H to acceptable levels. This may involve recrystallization or chromatographic techniques.
-
In-Process Controls: Implement in-process controls to monitor the levels of Impurity H at various stages of the manufacturing process.
Conclusion
Miconazole Impurity H is predominantly a process-related impurity arising from the O-alkylation step in the synthesis of Miconazole, where benzyl chloride acts as a reactive contaminant. While the potential for its formation through degradation exists, it is considered a minor pathway. Effective control of this impurity relies on rigorous control of raw materials, optimization of the synthetic process, and robust purification methods. The analytical and experimental protocols outlined in this guide provide a framework for the detection, quantification, and investigation of Miconazole Impurity H, ensuring the quality, safety, and efficacy of Miconazole-containing pharmaceutical products.
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